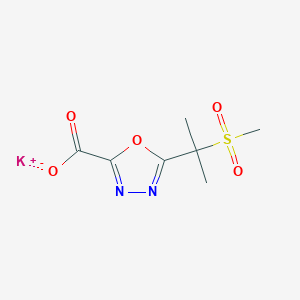![molecular formula C12H15NO3 B2535314 4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid CAS No. 198276-05-0](/img/structure/B2535314.png)
4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid, also known as DMPA, is an organic compound with a variety of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 205.28 g/mol. DMPA has been used in a variety of fields, including biochemistry, pharmacology, and organic chemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMPA.
Applications De Recherche Scientifique
Vibrational and Molecular Structure Analysis
Rahul Raju et al. (2015) synthesized 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid and analyzed its structure using IR, NMR, and X-ray diffraction studies. They focused on vibrational wavenumbers using HF and DFT methods, explored hyperpolarizability, and analyzed molecular electrostatic potential maps and NBO analysis for charge transfer within the molecule (Raju et al., 2015).
Molecular Docking and Optical Studies
Vanasundari et al. (2018) conducted spectroscopic and structural investigations on similar compounds. They used FT-IR and Raman spectra, along with DFT calculations, to analyze vibrational bands and molecular stability. They also explored the nonlinear optical properties and potential biological activities through molecular docking studies (Vanasundari et al., 2018).
Synthesis and Thermal Analysis
Nayak et al. (2014) synthesized and characterized a related compound, focusing on its crystal structure and thermal stability. The study also included TGA, DTA analysis, and UV-Vis spectrophotometry for wavelength absorption determination (Nayak et al., 2014).
Supramolecular Studies
Fernandes et al. (2017) performed a vibrational spectroscopic analysis on a chloramphenicol derivative. The study provided insights into the role of non-conventional hydrogen bonds, like CH⋯O, CH⋯π, and π-π stacking, in the molecular structure (Fernandes et al., 2017).
Nonlinear Optical Properties
Huan-bao Fa et al. (2015) synthesized a novel fluorescent probe for β-amyloids. They focused on the optical properties of the compound, studying its UV–Vis and fluorescence spectra in different solvents (Fa et al., 2015).
Metal-Templated Synthesis
Tieu et al. (2017) reported the creation of octadentate Zirconium(IV)-Loaded Macrocycles, demonstrating the use of 4-[(5-aminopentyl)(hydroxy)amino]-4-oxobutanoic acid in complex metal-templated synthesis processes (Tieu et al., 2017).
Enantioseparation of Beta-Amino Acids
Ilisz et al. (2009) utilized 4-oxobutanoic acid derivatives in the high-performance liquid chromatographic enantioseparation of unusual beta-amino acids. This application highlights the utility of these compounds in chromatographic processes (Ilisz et al., 2009).
Propriétés
IUPAC Name |
4-(2,5-dimethylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12(15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAQXQRTGNBUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Benzhydrylpiperazino)-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2535231.png)





![N-(4-chlorobenzo[d]thiazol-7-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2535241.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2535246.png)
![5-(2-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2535247.png)


![ethyl N-[1-(2-pyridinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2535253.png)
![1-({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2535254.png)